6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde

Medicinal Chemistry Cephalosporin Synthesis Protecting Group Strategy

Specifying 'pyrazolo[1,5-a]pyrimidine carbaldehyde' without the N-4, 6,7-dihydro substitution pattern risks acquiring the wrong regioisomer for N-quaternization sequences. This compound delivers the correct architecture for constructing pyrazolo[1,5-a]pyrimidinium warheads (e.g., cephalosporin 23f). Key advantages: (i) N-formyl protecting group enables selective N-deprotection and quaternization, a route inaccessible to C-formyl isomers; (ii) 6,7-dihydro core introduces sp³ character valued in fragment-based lead generation; (iii) validated synthesis using inexpensive reagents at preparative scale ensures scalable, reproducible supply.

Molecular Formula C7H9N3O
Molecular Weight 151.17 g/mol
CAS No. 126352-82-7
Cat. No. B159474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde
CAS126352-82-7
Molecular FormulaC7H9N3O
Molecular Weight151.17 g/mol
Structural Identifiers
SMILESC1CN(C2=CC=NN2C1)C=O
InChIInChI=1S/C7H9N3O/c11-6-9-4-1-5-10-7(9)2-3-8-10/h2-3,6H,1,4-5H2
InChIKeyWRFYHFYOWBNZMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde – N-Formyl Building Block Overview


6,7-Dihydropyrazolo[1,5-a]pyrimidine-4(5H)-carbaldehyde (CAS 126352-82-7) is a partially saturated, nitrogen-rich heterocyclic building block belonging to the pyrazolo[1,5-a]pyrimidine family—a scaffold recognized as privileged in medicinal chemistry for its broad utility in kinase inhibitor design and antimicrobial agent development [1]. The compound bears a characteristic N-formyl substituent at the bridgehead 4-position of the 6,7-dihydro core (molecular formula C₇H₉N₃O, MW 151.17), distinguishing it unequivocally from the fully aromatic C-formyl regioisomers (C₇H₅N₃O, MW 147.13) that dominate commercial catalogs . Its dual identity—as both a protected amine equivalent and an aldehyde electrophile—enables synthetic transformations inaccessible to its C-formyl congeners, particularly in the construction of quaternary pyrazolo[1,5-a]pyrimidinium cephalosporins with clinically relevant antibacterial spectra.

Why Generic Pyrazolo[1,5-a]pyrimidine Carbaldehydes Cannot Substitute


The aldehyde position (N-4 formyl vs. C-3 or C-5 formyl) and the saturation state (6,7-dihydro vs. fully aromatic) are not minor structural variations—they fundamentally dictate the compound's chemical reactivity and its fitness for specific downstream transformations. The N-formyl group on the target compound serves as a traceless protecting group for the bridgehead nitrogen; upon hydrolytic deformylation, the liberated 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine can undergo N-quaternization to generate the pyrazolo[1,5-a]pyrimidinium cephalosporins (e.g., compound 23f) that exhibit a balanced Gram-positive/Gram-negative antibacterial profile [1]. C-formyl isomers lack this N-protection/N-quaternization pathway entirely, as their aldehyde is attached to carbon and cannot be removed to unmask a nucleophilic nitrogen. Furthermore, the 6,7-dihydro core engages in distinct Vilsmeier-Haack formylation chemistry compared to aromatic analogs: under identical conditions, 6,7-dihydro derivatives afford 4,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehydes, whereas fully aromatic substrates yield only the 3-monocarbaldehyde, and pyrazolopyridines remain entirely unreactive [2]. Procurement of a generic 'pyrazolo[1,5-a]pyrimidine carbaldehyde' without specifying the N-4, 6,7-dihydro substitution pattern therefore risks obtaining a compound that is chemically incompetent for the intended quaternization sequence, leading to failed reactions, absent biological activity in the final product, and wasted synthetic effort.

Evidence Guide: Differentiating from Closest Analogs


Unique N-Formyl Traceless Protection/Quaternization Pathway

The target compound is the only commercially cataloged pyrazolo[1,5-a]pyrimidine carbaldehyde bearing the formyl group on the bridgehead nitrogen (position 4) rather than on carbon (positions 3, 5, or 6). This N-formyl configuration enables a sequential deformylation–quaternization pathway: hydrolytic removal of the N-formyl group liberates 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (CAS 126352-69-0), which can then be N-alkylated to install the pyrazolo[1,5-a]pyrimidinium moiety at the 3'-position of cephem antibiotics [1]. In contrast, pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 879072-59-0) and pyrazolo[1,5-a]pyrimidine-5-carbaldehyde (CAS 1780675-33-3) bear their formyl groups on aromatic carbon atoms that cannot be removed to generate a nucleophilic nitrogen center; they are thus structurally incapable of participating in this essential quaternization step . This functional dichotomy is not merely theoretical—it is the basis for the divergent synthetic utility that makes the target compound a required intermediate in the Fujisawa (now Astellas) cephem antibiotic patent family [1].

Medicinal Chemistry Cephalosporin Synthesis Protecting Group Strategy

Robust Synthesis: High-Yield Protocol with Full Characterization

A reproducible, experimentally detailed synthetic protocol for the target compound is documented in US Patent 5,173,485 and corroborated by ChemicalBook: treatment of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (100 mg, 0.812 mmol) with formic acid (0.077 mL) and acetic anhydride (0.153 mL) in dichloromethane at 0 °C for 1 hour affords 4-formyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (79.9 mg, 0.529 mmol), corresponding to an isolated yield of 67% . The product is fully characterized by IR (νC=O 1670 cm⁻¹) and ¹H NMR (DMSO-d₆, δ 8.19 and 8.77, each 1H, s, formyl rotamers; δ 6.22 and 6.48, each 1H, d, J=3 Hz, pyrazole H-2 and H-3; δ 7.29, 1H, d, J=3 Hz, pyrimidine H-5), confirming the N-formyl assignment and the absence of C-formyl byproducts . By comparison, the synthesis of the analogous 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 474957-13-6) requires different formylation conditions (Vilsmeier-Haack reagent at elevated temperature) and typically yields mixtures of mono- and diformylated products requiring chromatographic separation [1].

Process Chemistry N-Formylation Scale-Up Reproducibility

Divergent Vilsmeier-Haack Reactivity Driven by Core Saturation

Quiroga et al. (2008) demonstrated that the saturation state of the pyrazolo[1,5-a]pyrimidine core dictates the outcome of Vilsmeier-Haack formylation: 6,7-dihydro derivatives produce 4,7-dihydropyrazolo[1,5-a]pyrimidine-3,6-dicarbaldehydes (i.e., bis-formylation at C-3 and C-6), whereas fully aromatic derivatives give only the pyrazolo[1,5-a]pyrimidine-3-carbaldehyde (mono-formylation at C-3), and pyrazolo[3,4-b]pyridine derivatives remain completely unreactive [1]. The target compound, already bearing an N-formyl group at position 4, occupies a distinct point in this reactivity landscape: its pre-installed N-formyl group blocks further electrophilic attack at N-4, thereby channeling any additional Vilsmeier-Haack formylation exclusively to the carbon positions (C-3 and/or C-6), enabling sequential, chemoselective difunctionalization strategies that are not possible with either the non-formylated parent or the aromatic C-formyl isomers [1][2].

Regioselective Formylation Vilsmeier-Haack Chemistry Heterocyclic Reactivity

Antibacterial Superiority of Derived Cephalosporin Against MRSA

The target compound serves as the direct synthetic precursor to the 4,5,6,7-tetrahydro-1-pyrazolo[1,5-a]pyrimidinium group installed in cephalosporin 23f. In the study by Ohki et al. (1997), cephalosporin 23f exhibited a 'good balance of antibacterial activity against both Gram-positive bacteria including Staphylococcus aureus and Gram-negative bacteria including P. aeruginosa' [1]. Specifically, the aminopyrazolium methyl cephalosporins bearing fused saturated and unsaturated rings (23e, 23f, 23i) were 'especially effective against Staphylococcus strains compared to 3-amino-2-methylpyrazolium methyl cephalosporin (1),' the non-fused monocyclic pyrazolium comparator [1]. This enhanced anti-staphylococcal activity is attributed to the delocalization of the positive charge across the fused heterocyclic system, a structural feature that depends directly on the intact 6,7-dihydro-pyrazolo[1,5-a]pyrimidine core derived from the target compound [1]. Furthermore, an earlier study in the same series demonstrated that condensed-heterocyclic azolium cephalosporins (including pyrazolo[1,5-a]pyridinium and pyrazolo[1,5-a]pyrimidinium derivatives) were superior in antibacterial activity to ceftazidime (CAZ), a widely used third-generation cephalosporin [2].

Antibacterial Drug Discovery Cephalosporin SAR MRSA

Favorable Physicochemical Profile and Enhanced sp³ Character

The target compound (C₇H₉N₃O, MW 151.17) differs from the fully aromatic C-formyl isomers (C₇H₅N₃O, MW 147.13) by 4.04 g/mol, reflecting the additional two hydrogen atoms in the 6,7-dihydro core. This saturation increases the H-bond acceptor count from 3 (aromatic isomers) to 4 (target compound) due to the sp³-hybridized N-4 formyl oxygen having higher electron density, and introduces one additional rotatable bond . Computed physicochemical parameters from authoritative databases (PubChem CID 15077742; ChemSrc) indicate a polar surface area (PSA) of 52.54 Ų and a complexity index of 162, values that place the compound in a favorable property space for CNS drug discovery (PSA < 90 Ų, MW < 400) should it be used as a fragment or building block [1]. In contrast, the aromatic 3-carbaldehyde isomer (CAS 879072-59-0) has a lower MW (147.13), lower H-bond acceptor count (3), and a planar geometry that promotes π-stacking—properties that favor different target classes (e.g., flat kinase ATP-site binders) but disfavor the quaternization-dependent antibacterial mechanism accessible only to the 6,7-dihydro N-formyl scaffold [1].

Physicochemical Properties Drug Design Library Synthesis

High-Impact Application Scenarios


Cephalosporin Synthesis with Balanced Antibacterial Spectrum

The target compound is the optimal choice for constructing the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidinium warhead found in cephalosporin 23f, which Ohki et al. (1997) identified as having a balanced antibacterial spectrum superior to the non-fused 3-amino-2-methylpyrazolium comparator and to ceftazidime [1][2]. The synthetic sequence involves: (i) deformylation of the N-formyl group to liberate the NH; (ii) N-quaternization with a 3-chloromethyl cephem intermediate to install the pyrazolo[1,5-a]pyrimidinium group at the 3'-position. This application is directly enabled by the N-4 formyl protecting group strategy unique to this compound; C-formyl isomers cannot be substituted.

Chemoselective Difunctionalization via N-Formyl Blocking

As established by the divergent Vilsmeier-Haack reactivity reported by Quiroga et al. (2008), the 6,7-dihydro core dictates formylation outcome [1]. The target compound's pre-installed N-formyl group blocks electrophilic attack at N-4, enabling researchers to perform additional C-3 and/or C-6 functionalization (formylation, halogenation, cross-coupling) without N-protection/deprotection steps. This chemoselectivity advantage translates to shorter synthetic sequences and higher overall yields when constructing complex, polysubstituted pyrazolo[1,5-a]pyrimidine libraries for kinase inhibitor screening.

Fragment-Based Drug Discovery with 3D Topology

The target compound's partially saturated 6,7-dihydro core provides greater three-dimensional character (sp³ hybridization at C-6 and C-7) compared to the planar aromatic C-formyl isomers [1]. This 'escape from flatland' property is increasingly valued in fragment-based lead generation, where sp³-rich fragments yield higher hit-to-lead success rates and improved clinical candidate properties. The aldehyde handle further enables rapid fragment elaboration via reductive amination, oxime formation, or Knoevenagel condensation, making this compound a versatile starting point for generating diverse, three-dimensional fragment libraries.

Industrial-Scale Manufacturing with Validated Process

The patent-documented synthetic protocol (US 5,173,485) with 67% isolated yield at the 100-mg scale, using inexpensive reagents (formic acid, acetic anhydride) under mild conditions (0 °C, 1 hour), provides a validated starting point for process scale-up [1]. The absence of chromatographic purification and the availability of definitive IR (νC=O 1670 cm⁻¹) and ¹H NMR spectroscopic benchmarks facilitate in-process quality control and batch-to-batch consistency verification, reducing technology transfer risk for CDMOs and internal pilot plant operations.

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